4-(2-Bromophenyl)phenol
Overview
Description
4-(2-Bromophenyl)phenol is an organic compound that consists of a phenol group substituted with a bromine atom at the ortho position of one phenyl ring and a phenyl group at the para position of the other phenyl ring. This compound is a member of the bromophenols, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
Bromophenols, in general, are known to interact with various biological systems . They are often viewed as hydroxyl derivatives of bromobenzene or brominated derivatives of phenol .
Mode of Action
Bromophenols are known to interact with biological systems through their hydroxyl groups and bromine atoms . The bromine atoms can influence the compound’s reactivity and interaction with its targets.
Biochemical Pathways
Bromophenols are known to be produced by electrophilic halogenation of phenol with bromine . The shikimate and phenylpropanoid pathways are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
It’s known that the position and number of bromine atoms in bromophenols can influence their pharmacokinetic properties .
Result of Action
Studies have shown that bromophenols derived from brominated flame retardants (bfrs) are present in human blood and breast milk . This suggests that bromophenols can be absorbed and distributed in the human body, potentially affecting various biological processes.
Action Environment
The action, efficacy, and stability of 4-(2-Bromophenyl)phenol can be influenced by various environmental factors. For instance, the presence of other substances can affect the compound’s biodegradation . Additionally, the compound’s action may be influenced by the pH, temperature, and other conditions of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Bromophenyl)phenol can be synthesized through several methods. One common method involves the bromination of phenol. In this process, bromine is added to a solution of phenol in carbon disulfide, with the reaction being carried out at temperatures below 5°C. The addition is completed under stirring for about 2 hours .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized to ensure high yield and purity of the final product. The use of advanced catalysts and controlled reaction conditions helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromophenyl)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The phenol group can undergo oxidation to form quinones, while reduction reactions can convert the bromine atom to a hydrogen atom.
Coupling Reactions: This compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate and chromium trioxide are used.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenols, while coupling reactions produce biaryl compounds.
Scientific Research Applications
4-(2-Bromophenyl)phenol has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-(2-Bromophenyl)phenol can be compared with other bromophenols and phenolic compounds:
2-Bromophenol: Similar structure but with the bromine atom at the ortho position relative to the hydroxyl group.
4-Bromophenol: The bromine atom is at the para position relative to the hydroxyl group.
Phenol: Lacks the bromine substitution, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(2-bromophenyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-8,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XESUCEJPGYWGSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70066-66-9 | |
Record name | 70066-66-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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